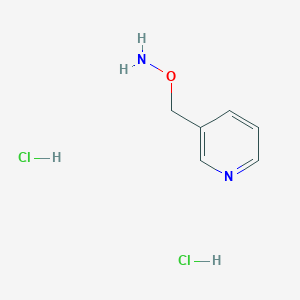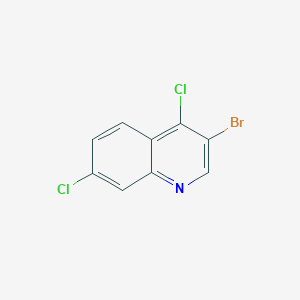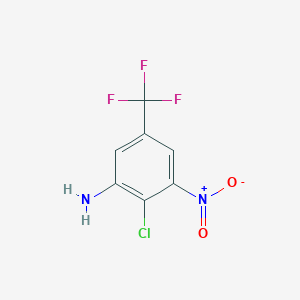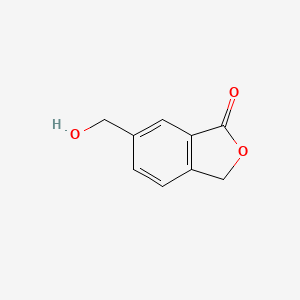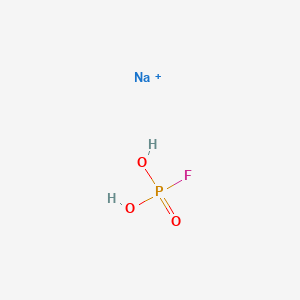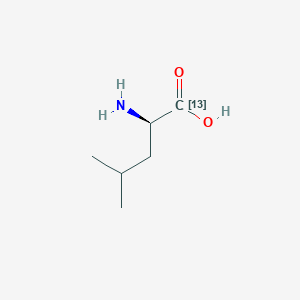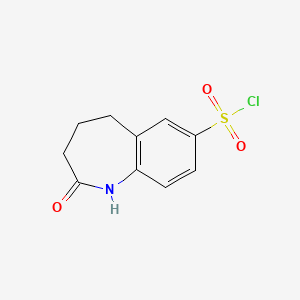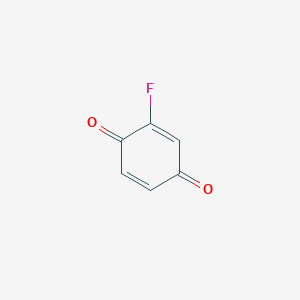
2-Fluorocyclohexa-2,5-diene-1,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The parachinone cannabinol HU-331, a small molecule with its core 4-hydroxy-1,4-benzoquinone, exhibits a potent and selective cytotoxic activity on different tumor cell lines . A series of derivatives were developed through HU-331 chemical modifications . The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds .Molecular Structure Analysis
The molecular structure of 2-Fluorocyclohexa-2,5-diene-1,4-dione is characterized by a cyclic diketone with a fluorine atom attached to one of the carbons in the ring.Chemical Reactions Analysis
The antitumor activities of 2-Fluorocyclohexa-2,5-diene-1,4-dione were evaluated in vitro by examining their cytotoxic effects against different human cancer cell lines . All cell lines tested were treated with the compound at different concentrations and cell viability was evaluated .Physical And Chemical Properties Analysis
The molecular formula of 2-Fluorocyclohexa-2,5-diene-1,4-dione is C6H3FO2. It has a molecular weight of 126.08 g/mol.Applications De Recherche Scientifique
Dyeing Applications
Quinones, including 2-Fluoro-1,4-benzoquinone, are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They have been used for centuries in Arabic countries and India for cosmetic purposes to dye skin, nails, and hair .
Synthetic Organic Chemistry
Quinones are widely used in the field of synthetic organic chemistry . They can be synthesized by diverse strategies and have been the subject of numerous studies focusing on their synthetic methodologies .
Pharmacological Applications
A large number of chemical derivatives with 1,4-benzoquinone as the basic subunit, which would include 2-Fluoro-1,4-benzoquinone, exhibit prominent pharmacological applications such as antibiotic, antitumor, antimalarial, antineoplastic, anticoagulant, and herbicidal activity .
Biological Significance
Quinones play a pivotal role in biological functions including oxidative phosphorylation and electron transfer . Their role as electron transfer agents in primary metabolic processes like photosynthesis and respiration is vital to human life .
Computational Chemistry
Quinones have been the subject of computational chemistry studies . These studies help in understanding the properties of quinones and their derivatives, and can guide the design of new compounds with desired properties.
Pulse Radiolysis
Quinones, including 2-Fluoro-1,4-benzoquinone, have been studied using pulse radiolysis . This technique allows for the study of short-lived reactive intermediates in chemical reactions.
Orientations Futures
Propriétés
IUPAC Name |
2-fluorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUTQNVGAHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564146 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,4-benzoquinone | |
CAS RN |
367-28-2 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



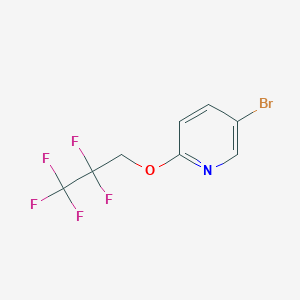
![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)



